molecular formula C16H22BrClN2O B1458401 UNC-926 Hydochloride

UNC-926 Hydochloride

Cat. No.: B1458401
M. Wt: 373.7 g/mol
InChI Key: DPPMBBHOXQOMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

UNC-926 Hydrochloride plays a crucial role in biochemical reactions by inhibiting the interaction between the L3MBTL1 protein and methylated histone peptides, specifically H4K20me1. The compound binds to the MBT domain of L3MBTL1 with a dissociation constant (Kd) of 3.9 micromolar. Additionally, UNC-926 Hydrochloride exhibits low micromolar affinity for the close homolog L3MBTL3, with an inhibitory concentration (IC50) of 3.2 micromolar. It does not affect the binding of 53BP1 to H4K20me1, demonstrating its specificity for L3MBTL1 over other proteins .

Cellular Effects

UNC-926 Hydrochloride influences various cellular processes by modulating the function of the L3MBTL1 protein. It selectively inhibits the binding of the 3xMBT domain to H4K20me1 in a dose-dependent manner. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. By disrupting the interaction between L3MBTL1 and methylated histones, UNC-926 Hydrochloride can alter the transcriptional regulation of genes involved in cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of UNC-926 Hydrochloride involves its binding to the MBT domain of the L3MBTL1 protein. This binding prevents the interaction between L3MBTL1 and methylated histone peptides, thereby inhibiting the protein’s function as a methyl-lysine reader. The compound’s specificity for L3MBTL1 over other proteins, such as 53BP1, is attributed to its unique binding interactions. UNC-926 Hydrochloride does not affect the binding of 53BP1 to H4K20me1, highlighting its selective inhibition of L3MBTL1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of UNC-926 Hydrochloride have been observed to change over time. The compound is stable when stored at -20°C for up to three years in powder form and at -80°C for up to two years in solution. Over time, the inhibition of L3MBTL1 by UNC-926 Hydrochloride can lead to long-term changes in cellular function, including alterations in gene expression and cellular metabolism. These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of UNC-926 Hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits the interaction between L3MBTL1 and methylated histones without causing significant toxicity. At higher doses, UNC-926 Hydrochloride may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

UNC-926 Hydrochloride is involved in metabolic pathways related to the regulation of gene expression and chromatin remodeling. The compound interacts with enzymes and cofactors involved in histone methylation and demethylation processes. By inhibiting the function of L3MBTL1, UNC-926 Hydrochloride can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and gene expression .

Transport and Distribution

Within cells and tissues, UNC-926 Hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the MBT domain of L3MBTL1. This interaction affects the compound’s distribution within cellular compartments, including the nucleus and cytoplasm .

Subcellular Localization

The subcellular localization of UNC-926 Hydrochloride is primarily within the nucleus, where it exerts its effects on chromatin remodeling and gene expression. The compound’s activity is influenced by its targeting signals and post-translational modifications, which direct it to specific compartments or organelles. By localizing to the nucleus, UNC-926 Hydrochloride can effectively inhibit the interaction between L3MBTL1 and methylated histones, thereby modulating gene expression and cellular function .

Preparation Methods

The synthesis of UNC 926 hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

UNC 926 hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and metal salts. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O.ClH/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18;/h3-5,12,15H,1-2,6-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPMBBHOXQOMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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